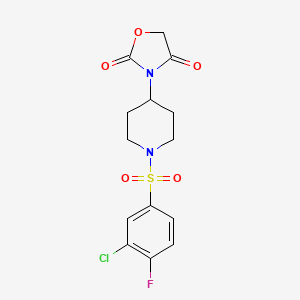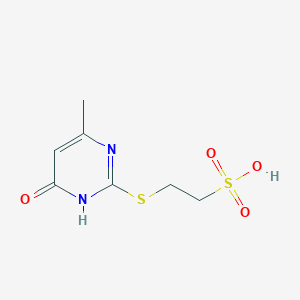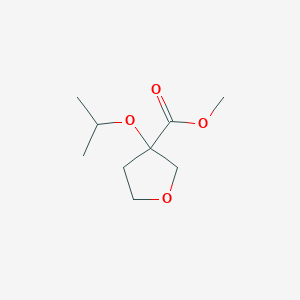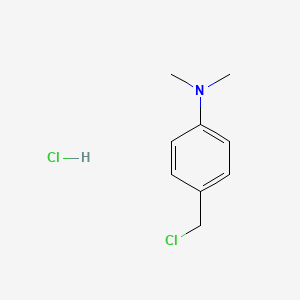![molecular formula C24H26BrClN4O2S B2763798 6-Bromo-3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422288-46-8](/img/structure/B2763798.png)
6-Bromo-3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H26BrClN4O2S and its molecular weight is 549.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties This compound, along with its derivatives, is synthesized via complex chemical reactions involving palladium-catalyzed Buchwald–Hartwig coupling reactions and subsequent biological screenings to evaluate its potential activities. For instance, Nowak et al. (2015) developed amino- and sulfanyl-derivatives of benzoquinazolinones, showcasing significant anticancer activity against certain cell lines, hinting at the potential therapeutic applications of such compounds (Nowak et al., 2015).
Antimicrobial Applications Patel et al. (2012) explored the antimicrobial activity of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones derivatives, including structures based on substituted piperazines, demonstrating noteworthy activity against various bacterial and fungal strains. This study suggests the compound's utility in developing new antimicrobial agents (Patel et al., 2012).
Photostability and Electron Transfer Mella et al. (2001) examined the photochemistry of a related compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, in various conditions, revealing insights into its photostability and the mechanism of electron transfer upon irradiation. Such properties are crucial for understanding the chemical behavior under light exposure and potential applications in photochemical studies (Mella et al., 2001).
Anticancer Activities Further research into 6-bromoquinazolinone derivatives by Rajveer et al. (2010) highlighted their pharmacological importance, including anti-inflammatory and anti-bacterial activities. The study's focus on synthesizing and evaluating the pharmacological activities of these derivatives underscores their potential in medicinal chemistry and drug development (Rajveer et al., 2010).
Eigenschaften
IUPAC Name |
6-bromo-3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrClN4O2S/c25-17-8-9-21-20(15-17)23(32)30(24(33)27-21)10-3-1-2-7-22(31)29-13-11-28(12-14-29)19-6-4-5-18(26)16-19/h4-6,8-9,15-16,20H,1-3,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWGZNFYQKQXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea](/img/structure/B2763717.png)


![[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2763721.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2763722.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2763723.png)
![4-[(2,3-dichlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2763726.png)


![N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2763732.png)
![13-chloro-5-(1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2763733.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)
![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)
